molecular formula C20H12ClFN4O2S2 B2776027 3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326822-34-7

3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2776027
CAS No.: 1326822-34-7
M. Wt: 458.91
InChI Key: UUFQCYDNDXDPSY-UHFFFAOYSA-N
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Description

3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H12ClFN4O2S2 and its molecular weight is 458.91. The purity is usually 95%.
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Biological Activity

The compound 3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a novel derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and potential mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step organic reactions. The specific compound features a thieno[2,3-d]pyrimidine core modified with a chloro-fluorobenzyl group and an oxadiazole moiety. These modifications are hypothesized to enhance the compound's bioactivity.

Anticancer Activity

Numerous studies have reported the anticancer properties of thieno[2,3-d]pyrimidine derivatives. For instance, a study demonstrated that various synthesized thieno[2,3-d]pyrimidin-4(3H)-ones exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) .

Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidinones

Compound IDCell LineIC50 (µM)Notes
Compound 19MCF-70.94Strong anti-proliferative effect
Compound 15A5490.94Non-toxic to normal liver cells
Compound XPC-3TBDFurther studies needed

The compound's effectiveness is often compared to established chemotherapeutics like doxorubicin. In vitro assays indicate that certain derivatives demonstrate comparable or superior efficacy against these cell lines while maintaining lower toxicity profiles towards normal cells .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : The compounds disrupt cellular processes critical for cancer cell growth.
  • Induction of Apoptosis : Evidence suggests that thieno[2,3-d]pyrimidine derivatives can trigger apoptotic pathways in cancer cells .
  • Targeting Specific Proteins : Molecular docking studies have indicated potential interactions with key proteins involved in cancer progression, such as EGFR and PI3K .

Antimicrobial Activity

Additionally, some derivatives have shown promising antimicrobial properties. Research indicates that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance activity against bacterial strains .

Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDPathogenMIC (µg/mL)Notes
Compound YStaphylococcus aureus12.5Moderate activity
Compound ZEscherichia coli200Less effective

Case Studies

A notable case study involved the evaluation of a series of thieno[2,3-d]pyrimidinones against multiple cancer cell lines. The study concluded that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity while minimizing cytotoxicity to normal cells .

Another investigation focused on the pharmacokinetics and bioavailability of these compounds through in silico modeling. This work provided insights into how structural variations influence absorption and metabolism .

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN4O2S2/c1-10-15-19(30-16(10)18-24-17(25-28-18)14-3-2-6-29-14)23-9-26(20(15)27)8-11-4-5-12(22)7-13(11)21/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFQCYDNDXDPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=C(C=C3)F)Cl)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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